Hexaphenyldisilane

Beschreibung

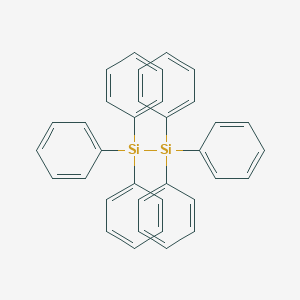

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

triphenyl(triphenylsilyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30Si2/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHATUZXFSOVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061700 | |

| Record name | Hexaphenyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Alfa Aesar MSDS] | |

| Record name | Hexaphenyldisilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14637 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1450-23-3 | |

| Record name | 1,1,1,2,2,2-Hexaphenyldisilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disilane, 1,1,1,2,2,2-hexaphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaphenyldisilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexaphenyldisilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disilane, 1,1,1,2,2,2-hexaphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexaphenyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaphenyldisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexaphenyldisilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A836PXA3G6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Hexaphenyldisilane

An In-Depth Technical Guide to the Synthesis and Characterization of Hexaphenyldisilane

This document provides a comprehensive, field-proven guide for the synthesis, purification, and detailed characterization of this compound (C₃₆H₃₀Si₂). Designed for researchers, chemists, and materials scientists, this guide moves beyond simple procedural lists to explain the underlying principles and causalities behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

This compound, also known as 1,1,1,2,2,2-hexaphenyldisilane, is a cornerstone organosilicon compound characterized by a direct silicon-silicon bond, with each silicon atom bonded to three phenyl rings.[1][2] This sterically hindered yet remarkably stable white crystalline solid serves as a critical precursor and model compound in organosilicon chemistry.[3] Its structure, featuring a Si-Si bond length of approximately 2.38 Å, provides a unique platform for studying the properties of silicon-silicon single bonds.[4][5] Understanding its synthesis and characterization is fundamental for applications ranging from precursors for silicon-based polymers to reagents in advanced organic synthesis.[6]

Synthesis: Reductive Coupling of Triphenylchlorosilane

The most robust and widely adopted method for preparing this compound is the Wurtz-Fittig type reductive coupling of triphenylchlorosilane using an alkali metal, typically sodium. This method is effective due to the high electropositivity of sodium, which readily reduces the silicon-halide bond.

Underlying Mechanism and Rationale

The reaction proceeds via the reduction of triphenylchlorosilane by sodium metal. While the exact mechanism can be complex, it is generally understood to involve the formation of a highly reactive triphenylsilyl intermediate. Two triphenylsilyl radicals or a related silyl anion species can then couple to form the new, stable silicon-silicon bond of this compound.

Causality Behind Experimental Design:

-

Inert Atmosphere: The use of sodium metal necessitates a strictly anhydrous and oxygen-free environment (e.g., nitrogen or argon). Sodium reacts violently with water and rapidly oxidizes in air, which would quench the reaction and pose a significant safety hazard.

-

Solvent Choice: A high-boiling, non-protic solvent such as xylene or toluene is crucial. The elevated temperature is required to overcome the activation energy of the reaction and ensure a practical reaction rate. The solvent must also be inert to the highly reactive sodium metal.

-

Purification Strategy: The primary byproduct is sodium chloride (NaCl), which is insoluble in the organic solvent and can be easily removed by filtration. The final product is purified by recrystallization, leveraging the difference in solubility between this compound and any minor organic byproducts.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis will yield a product whose analytical data matches the characterization data provided in Section 3.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.

-

Reagent Preparation: In the flask, place finely cut sodium metal (2.2 equivalents) in anhydrous xylene. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.

-

Reaction: Allow the sodium dispersion to cool slightly. In a separate flask, dissolve triphenylchlorosilane (1.0 equivalent) in anhydrous xylene.[7] Add this solution dropwise to the stirred sodium dispersion under a positive pressure of nitrogen.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The mixture will typically become cloudy as sodium chloride precipitates.

-

Work-up: Cool the reaction mixture to room temperature. Cautiously add isopropanol or ethanol to the flask to quench any unreacted sodium metal. This should be done slowly and behind a safety shield.

-

Isolation: Add water to dissolve the sodium chloride. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the solution and remove the xylene under reduced pressure. The resulting crude solid is then recrystallized from a suitable solvent system (e.g., toluene or a xylene/ethanol mixture) to yield pure this compound as white crystals.[3]

-

Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent. The melting point of the pure product should be sharp, around 358-360 °C.[8]

Comprehensive Characterization

Characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques provide a complete analytical profile.

Characterization Workflow Diagram

Caption: The multi-technique workflow for this compound characterization.

X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[9][10] It is the gold standard for confirming the Si-Si bond formation and determining precise bond lengths, bond angles, and the conformation of the phenyl rings.

Protocol for Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation or slow cooling.[11]

-

Dissolve the purified this compound in a minimum amount of a hot solvent like toluene.

-

Allow the solution to cool to room temperature undisturbed over several hours to days.

-

Alternatively, leave the saturated solution in a loosely capped vial to allow for slow evaporation of the solvent.

-

Carefully select a well-formed, defect-free crystal for analysis.[10]

Key Crystallographic Data: The crystal structure of this compound has been determined and reported.[4][5]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4][5] |

| Space Group | P2₁2₁2₁ | [1][4][5] |

| a (Å) | 20.2889 | [1][4] |

| b (Å) | 16.9602 | [1][4] |

| c (Å) | 8.5506 | [1][4] |

| Si-Si Bond Length (Å) | 2.38 | [4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure in solution by probing the local chemical environments of the hydrogen, carbon, and silicon nuclei.[12][13]

| Nucleus | Expected Chemical Shift (ppm) | Rationale |

| ¹H NMR | ~7.0 - 7.6 | Complex multiplet corresponding to the 30 aromatic protons of the six phenyl groups. |

| ¹³C NMR | ~127 - 138 | Multiple signals in the aromatic region corresponding to the different carbon environments (ipso, ortho, meta, para) of the phenyl rings.[1] |

| ²⁹Si NMR | ~ -20 to -25 | A single resonance characteristic of a silicon atom in a disilane environment, bonded to another silicon and three phenyl groups.[12] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups.[14] For this compound, the spectrum is dominated by the vibrations of the phenyl groups.

| Frequency Range (cm⁻¹) | Assignment |

| 3000 - 3100 | Aromatic C-H stretching vibrations.[14] |

| 1400 - 1600 | Aromatic C=C ring stretching vibrations. |

| 690 - 770 | Strong bands due to C-H out-of-plane bending for monosubstituted benzene rings.[14] |

| ~1100 | Si-Ph (silicon-phenyl) stretching vibration. |

An evaluated IR spectrum for this compound is available in the Coblentz Society's collection, confirming these assignments.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can provide insight into its stability and fragmentation patterns.[15][16]

| m/z Value | Assignment |

| 518.8 | [M]⁺, the molecular ion, corresponding to the molecular formula C₃₆H₃₀Si₂.[1][2] |

| 259 | [M/2]⁺ or [Si(C₆H₅)₃]⁺, a very prominent peak resulting from the homolytic or heterolytic cleavage of the central Si-Si bond. This is a characteristic fragmentation for disilanes.[1] |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and melting point of the compound.

| Parameter | Value | Technique |

| Melting Point | ~358-360 °C | DSC/Melting Point Apparatus[8] |

| Decomposition Temp. | > 400 °C | TGA[17] |

The high melting and decomposition temperatures are indicative of the compound's significant thermal stability.

Safety and Handling

-

This compound: Harmful if swallowed or in contact with skin.[1] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Triphenylchlorosilane: Corrosive. Causes skin and eye burns. Reacts with moisture to release HCl. Handle in a fume hood.

-

Sodium Metal: Highly reactive and flammable. Reacts violently with water. Must be handled under an inert atmosphere or a layer of mineral oil. All work should be conducted in a fume hood, away from water sources.

Conclusion

The synthesis of this compound via Wurtz-Fittig coupling of triphenylchlorosilane is a classic and reliable method in organosilicon chemistry. This guide provides the necessary procedural details and, more importantly, the rationale behind them. The successful synthesis is validated through a comprehensive suite of analytical techniques, with X-ray crystallography providing the ultimate structural proof. By following this integrated approach of synthesis and characterization, researchers can confidently prepare and verify this important molecule for further study and application.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74059, this compound.

- Bernert, T., et al. (2014). Determination of the Crystal Structure of this compound from Powder Diffraction Data and Its Thermodynamic Properties. Crystal Growth & Design, 14(6), 2937–.

- ChemBK (2024). This compound.

- NIST (National Institute of Standards and Technology). Disilane, hexaphenyl-. NIST Chemistry WebBook, SRD 69.

- Defense Technical Information Center (1992). Reductive Coupling of Chlorosilanes with Lithium.

- Gilman, H., & Lichtenwalter, G. D. (1959). Preparation and Properties of Hexaaryldisilanes. Journal of the American Chemical Society, 81(20), 5420–5422.

- The Royal Society of Chemistry. Supporting Information for a publication containing NMR spectra of this compound.

- Organic Syntheses. General experimental procedures.

- Tulane University (2010). X-Ray Crystallography.

- Bernert, T., et al. (2014). Determination of the Crystal Structure of this compound from Powder Diffraction Data and Its Thermodynamic Properties. ACS Publications.

- Iowa State University (1995). Novel disilane-induced radical reactions with diphenylacetylene.

- MDPI (2021). Thermal Analysis of Parylene Thin Films for Barrier Layer Applications.

- University of Colorado Boulder. Spectroscopy: Infrared Spectra.

- University of Florida, Center for X-ray Crystallography. Tutorials - How to Grow Crystals.

- Wiberg, N., et al. (2020). Syntheses and Molecular Structures of Liquid Pyrophoric Hydridosilanes. ChemistryOpen, 9(7), 762-771.

- Lin, S., et al. (2023). Deep Electroreductive Chemistry: Harnessing Carbon- and Silicon-based Reactive Intermediates in Organic Synthesis. ACS Catalysis, 13(1), 24-38.

- ResearchGate (2006). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions.

- Juneja, S., et al. (2018). Study of Infra-red Spectroscopy on Bonding Environment and Structural Properties of Nanocrystalline Silicon Thin Films Grown by VHF-PECVD Process. Silicon.

- Martin, G. E., & Crouch, R. C. (2011). X-Ray Crystallography of Chemical Compounds. Journal of Chemical and Pharmaceutical Research, 3(4), 11-21.

- Reich, H. J. Organic Chemistry Data - 13C NMR Chemical Shifts.

- Sajewicz, M., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules, 28(9), 3894.

- Wikipedia. X-ray crystallography.

Sources

- 1. This compound | C36H30Si2 | CID 74059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Disilane, hexaphenyl- [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 1450-23-3 [chemicalbook.com]

- 7. Triphenylchlorosilane | CymitQuimica [cymitquimica.com]

- 8. chembk.com [chembk.com]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 12. rsc.org [rsc.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. gacbe.ac.in [gacbe.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Thermal Analysis of Parylene Thin Films for Barrier Layer Applications [mdpi.com]

Crystal structure of hexaphenyldisilane analysis

An In-Depth Technical Guide to the Crystal Structure of Hexaphenyldisilane: From Synthesis to Advanced Structural Elucidation

Abstract

This compound (Si₂Ph₆), a cornerstone molecule in organosilicon chemistry, has long presented a significant challenge to structural chemists. For decades, its precise solid-state arrangement remained elusive due to persistent difficulties in growing single crystals of sufficient quality for conventional X-ray diffraction analysis. This guide provides a comprehensive exploration of the definitive crystal structure of this compound, a feat achieved through the application of high-resolution synchrotron X-ray powder diffraction (XRPD). We delve into the causality behind the experimental design, from the choice of analytical techniques to the computational methods used for validation. The structure was determined to be in the noncentrosymmetric orthorhombic space group P2₁2₁2₁, a finding that corrected earlier hypotheses based on spectroscopic data. This guide details the molecular geometry, including the crucial Si-Si bond length of 2.38 Å, the acentric and staggered conformation of the phenyl rings, and the computational insights that corroborate these experimental findings. By integrating experimental protocols, crystallographic data, and theoretical validation, this document serves as an authoritative resource for researchers in materials science, crystallography, and chemical synthesis.

Introduction: The this compound Conundrum

Organosilicon compounds, particularly those with silicon-silicon bonds, are fundamental building blocks in materials science, contributing to the development of novel polymers, semiconductors, and ceramic precursors. This compound, with its sterically hindered Si-Si bond surrounded by six phenyl groups, is a prototypical example. Understanding its three-dimensional structure is paramount for rationalizing its chemical reactivity, physical properties, and potential applications.

The definitive elucidation of the crystal structure required a paradigm shift in analytical strategy. The breakthrough came from abandoning the pursuit of single crystals and instead employing synchrotron X-ray powder diffraction—a technique powerful enough to solve complex structures from microcrystalline samples. This guide illuminates this modern approach, showcasing the synergy between advanced experimental methods and computational chemistry.

Synthesis and Crystallization Challenges

The synthesis of this compound is typically achieved through Wurtz-type coupling of triphenylchlorosilane with an alkali metal, such as sodium or potassium, in an aromatic solvent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A three-neck round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet. The entire apparatus is thoroughly flame-dried to ensure anhydrous conditions.

-

Reagents: Triphenylchlorosilane is dissolved in dry toluene. Finely dispersed potassium metal is added to the flask under a nitrogen atmosphere.

-

Reaction: The triphenylchlorosilane solution is added dropwise to the stirred potassium suspension at room temperature. The reaction is exothermic and the mixture typically turns dark.

-

Reflux: Following the addition, the reaction mixture is heated to reflux and maintained for several hours to ensure complete reaction.

-

Workup: After cooling to room temperature, the excess potassium is quenched carefully with isopropanol. The mixture is then filtered to remove potassium chloride and other inorganic salts.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting solid is recrystallized from a suitable solvent like hot toluene or benzene to yield this compound as a white, crystalline powder[3][4].

The primary challenge lies not in the synthesis but in the subsequent crystallization. The bulky phenyl groups and the molecule's overall shape hinder the ordered, long-range packing required to form large, defect-free single crystals. This persistent difficulty is the core reason why powder diffraction became the method of choice.

Structural Determination via Synchrotron X-ray Powder Diffraction (XRPD)

The inability to grow single crystals necessitated a more advanced approach. Synchrotron XRPD was selected due to its exceptionally high resolution and intensity, which are critical for solving a crystal structure ab initio (from the beginning) from a powder sample.

Rationale for Method Selection

-

High Resolution: Synchrotron radiation produces a highly collimated and intense X-ray beam, minimizing peak broadening and allowing for the resolution of closely spaced diffraction peaks—a necessity for a large molecule in a low-symmetry unit cell.

-

Overcoming Preferred Orientation: Powder samples can suffer from preferred orientation, where crystallites align non-randomly, distorting the relative intensities of diffraction peaks. Experimental techniques at synchrotron facilities (e.g., sample spinning) mitigate this issue.

-

Advanced Data Analysis: The quality of synchrotron data is suitable for powerful computational analysis methods like Rietveld refinement, which can refine a structural model against the entire diffraction pattern.

Experimental and Analytical Workflow

The process of determining the crystal structure from powder data follows a rigorous, multi-step pathway.

Caption: Workflow for crystal structure determination from synchrotron XRPD data.

-

Data Collection: A high-quality powder diffractogram was collected at a synchrotron light source[1].

-

Indexing and Space Group Determination: The diffraction peaks were indexed to an orthorhombic unit cell. Systematic absences in the diffraction pattern pointed towards the noncentrosymmetric space group P2₁2₁2₁[1].

-

Structure Solution: The structure was solved using simulated annealing. This computational technique uses a randomized search algorithm to find the optimal position and orientation of the molecule within the unit cell that best fits the experimental diffraction intensities. The starting molecular model was derived from the known structure of a co-crystal[1].

-

Rietveld Refinement: The final step involved Rietveld refinement, a powerful method where the entire calculated powder pattern from the structural model is fitted to the entire experimental pattern. This process refines atomic positions, thermal parameters, and instrumental factors to achieve the best possible fit, confirming the accuracy of the structural solution[1].

The Crystal Structure of this compound: A Detailed Analysis

The successful application of the XRPD workflow yielded the definitive crystal structure of this compound, resolving previous ambiguities.

Crystallographic Data Summary

The key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₃₆H₃₀Si₂ | [5] |

| Molecular Weight | 518.81 g/mol | [3] |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | P 2₁2₁2₁ | [1][5] |

| a (Å) | 20.2889(8) | [1][2] |

| b (Å) | 16.9602(7) | [1][2] |

| c (Å) | 8.5506(4) | [1][2] |

| α, β, γ (°) | 90 | [5] |

| Volume (ų) | 2941.1(2) | |

| Z (Molecules per cell) | 4 | [1][5] |

| Calculated Density (g/cm³) | 1.171 |

Molecular Geometry and Conformation

The analysis revealed a molecule with no inversion symmetry, directly contradicting earlier spectroscopic interpretations.

-

Si-Si Bond Length: The combination of experimental refinement and theoretical calculations established the Si-Si bond distance as 2.38 Å[1][2]. This value is consistent with typical Si-Si single bond lengths and indicates that, despite the significant steric bulk of the phenyl groups, there is no unusual elongation or strain along the central bond axis. A computational study of hexaphenylditetrels (compounds with a central M-M bond, where M is a group 14 element) found that this compound is essentially strain-free[2].

-

Phenyl Ring Conformation: The six phenyl rings adopt a staggered conformation, which minimizes steric hindrance between them. The rings are slightly distorted from perfect planarity, contributing to the overall acentric nature of the molecule[1][2]. This staggered arrangement is a key factor in the molecule's stability.

Caption: Simplified molecular structure of this compound.

Validation and Computational Insights

A critical component of modern structural science is the validation of experimental results through independent methods. For this compound, this involved both a physical measurement and theoretical calculations.

Second-Harmonic Generation (SHG)

The choice of the noncentrosymmetric space group P2₁2₁2₁ over a centrosymmetric alternative was a crucial outcome. To validate this, SHG measurements were performed. SHG is a nonlinear optical process where photons interacting with a material are effectively "combined" to form new photons with twice the energy (and thus half the wavelength). This phenomenon can only occur in materials that lack a center of inversion. The detection of a second-harmonic signal from the this compound powder provided unequivocal physical proof of its noncentrosymmetric nature, strongly supporting the P2₁2₁2₁ space group assignment[1].

Density Functional Theory (DFT) Calculations

DFT calculations were employed to further confirm the structure and to understand the electronic factors governing its geometry[1].

-

Structural Corroboration: DFT optimizations of the molecular geometry yielded a Si-Si distance that was in excellent agreement with the experimentally determined value of 2.38 Å[1]. This agreement between a first-principles theoretical calculation and the experimental result provides high confidence in the final structural model.

-

Stability and Intermolecular Forces: Broader computational studies have shed light on why this compound is significantly more stable than its carbon analogue, hexaphenylethane, which readily dissociates[6]. The longer Si-Si bond (compared to a C-C bond) increases the distance between the phenyl groups, alleviating the severe steric repulsion. This leads to stabilizing intramolecular CH−π interactions, where a C-H bond on one phenyl ring interacts favorably with the electron cloud of a phenyl ring on the opposing silicon atom[6]. The calculated distance for these contacts is around 3.1 Å, a significant stabilizing factor that is not possible in the more crowded hexaphenylethane[6].

Conclusion

The determination of the crystal structure of this compound stands as a landmark example of overcoming long-standing experimental challenges through modern analytical science. By leveraging the power of synchrotron X-ray powder diffraction, coupled with robust computational refinement and validation techniques like SHG and DFT, the precise solid-state arrangement of this fundamental molecule was finally revealed. The structure is orthorhombic, belonging to the noncentrosymmetric space group P2₁2₁2₁, with a staggered, acentric conformation that is essentially strain-free. This work not only provides a definitive structural benchmark for this compound but also demonstrates a powerful, integrated workflow for solving the structures of complex materials that resist the growth of single crystals. These findings provide a solid foundation for future research into the material properties and chemical reactivity of sterically demanding organosilicon compounds.

References

- Bernert, T., Winkler, B., Krysiak, Y., et al. (2014). Determination of the Crystal Structure of this compound from Powder Diffraction Data and Its Thermodynamic Properties. Crystal Growth & Design, 14(6), 2937-2944. [Link]

- Bernert, T., Winkler, B., Krysiak, Y., et al. (2014). Determination of the Crystal Structure of this compound from Powder Diffraction Data and Its Thermodynamic Properties.

- National Center for Biotechnology Information (n.d.). This compound.

- Büttner, K., Rapps, M., & Rösel, S. (2021). Hexaphenylditetrels – When Longer Bonds Provide Higher Stability. Chemistry – A European Journal, 27(56), 14033-14039. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1450-23-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | C36H30Si2 | CID 74059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hexaphenylditetrels – When Longer Bonds Provide Higher Stability - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Hexaphenyldisilane

This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize hexaphenyldisilane (Si₂Ph₆), a pivotal molecule in organosilicon chemistry. For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of such compounds is paramount. This document offers not only the fundamental spectroscopic data but also insights into the experimental considerations and interpretation, ensuring a robust analytical foundation for any application involving this compound.

Introduction to this compound and its Spectroscopic Fingerprint

This compound, a white solid, is a cornerstone compound in the study of polysilanes due to its stable Si-Si bond and the influence of its six phenyl substituents.[1][2] The steric and electronic effects of these phenyl groups significantly impact the molecule's conformation and reactivity. Spectroscopic analysis is, therefore, indispensable for confirming its identity, purity, and for elucidating its structural nuances. This guide will delve into the practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds in solution. For this compound, ¹H, ¹³C, and ²⁹Si NMR each provide unique and complementary information.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is crucial for reproducibility.

Materials and Equipment:

-

High-resolution NMR spectrometer (e.g., Bruker Avance 600 MHz).

-

NMR tubes.

-

Deuterated solvents (e.g., CDCl₃, C₆D₆), stored over 4 Å molecular sieves.[3]

-

This compound sample.

-

Tetramethylsilane (TMS) as an internal standard.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆) to a suitable concentration (typically 5-10 mg/mL).

-

Internal Standard: Add a small amount of TMS to the sample solution.

-

Data Acquisition:

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals arising from the protons of the phenyl groups.

Data Summary:

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| CDCl₃ | ~7.2-7.6 | Multiplet | Phenyl protons (o, m, p) |

| C₆D₆ | ~6.95-8.09 | Multiplet | Phenyl protons (o, m, p) |

Interpretation: The aromatic region of the ¹H NMR spectrum displays a complex multiplet due to the overlapping signals of the ortho, meta, and para protons of the six phenyl rings.[3][4] The exact chemical shifts and splitting patterns can be solvent-dependent. The integration of this region should correspond to 30 protons. The absence of other signals confirms the purity of the sample with respect to proton-containing impurities.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Data Summary:

| Solvent | Chemical Shift (δ) ppm | Assignment |

| CDCl₃ | 136.6, 134.8, 129.4, 128.0 | Phenyl carbons (ipso, o, m, p) |

| C₆D₆ | 137.6, 134.1, 129.3, 128.0 | Phenyl carbons (ipso, o, m, p) |

Interpretation: The proton-decoupled ¹³C NMR spectrum of this compound typically shows four distinct signals for the phenyl carbons.[3] These correspond to the ipso-carbon (the carbon directly attached to the silicon), and the ortho, meta, and para carbons. The specific assignments can be confirmed using two-dimensional NMR techniques, but the pattern is characteristic of a triphenylsilyl group.

²⁹Si NMR Spectroscopy

²⁹Si NMR is a highly diagnostic technique for organosilicon compounds, providing direct information about the silicon environment.

Data Summary:

| Solvent | Chemical Shift (δ) ppm |

| CDCl₃ | -24.5 |

| C₆D₆ | -17.1 |

Interpretation: The proton-decoupled ²⁹Si NMR spectrum of this compound exhibits a single sharp resonance, confirming the presence of a single, symmetrical silicon environment.[3] The chemical shift is in the expected range for a silicon atom bonded to another silicon and three phenyl groups.[5][6] The upfield chemical shift relative to TMS is characteristic of tetracoordinated silicon in this type of compound.

Caption: Standard workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying characteristic functional groups.

Experimental Protocol: IR Spectroscopy

Materials and Equipment:

-

FTIR spectrometer (e.g., Nicolet Magna-IR 860).[7]

-

Sample preparation accessories (e.g., KBr press for solid samples, or a suitable solvent for solution-phase measurements).

Procedure:

-

Sample Preparation (Solid-State): Prepare a KBr pellet by grinding a small amount of this compound with dry KBr and pressing the mixture into a transparent disk. Alternatively, a mull can be prepared by grinding the sample with Nujol.

-

Data Acquisition:

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.[8]

-

Acquire a background spectrum of the pure KBr pellet or Nujol to subtract from the sample spectrum.

-

IR Data and Interpretation

The IR spectrum of this compound is dominated by the vibrations of the phenyl groups and the Si-Ph bonds.

Data Summary:

| Wavenumber (cm⁻¹) | Assignment |

| ~3070-3050 | Aromatic C-H stretching |

| ~1430 | Si-Ph stretching |

| ~1100 | In-plane C-H bending |

| ~740-700 | Out-of-plane C-H bending (monosubstituted benzene) |

Interpretation: The presence of strong absorptions in the aromatic C-H stretching region confirms the existence of the phenyl rings.[9] A key diagnostic band for the Si-Ph bond appears around 1430 cm⁻¹.[10] The pattern of strong absorptions in the 740-700 cm⁻¹ region is characteristic of monosubstituted benzene rings, providing further evidence for the triphenylsilyl moieties.[11] The absence of a strong Si-H stretch (typically around 2100-2200 cm⁻¹) is a good indicator of the absence of Si-H impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural confirmation.

Experimental Protocol: Mass Spectrometry

Materials and Equipment:

-

Mass spectrometer with a suitable ionization source (e.g., Electron Impact - EI).

-

GC-MS system for sample introduction.

Procedure:

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, often via a gas chromatograph for separation from any volatile impurities.

-

Ionization: Ionize the sample using a technique such as Electron Impact (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum.

MS Data and Interpretation

Data Summary:

| m/z | Assignment |

| 518 | [M]⁺ (Molecular ion) |

| 259 | [SiPh₃]⁺ (Triphenylsilyl cation) |

| 181 | [SiPh₂-H]⁺ |

Interpretation: The mass spectrum of this compound should show a molecular ion peak at an m/z corresponding to its molecular weight (approximately 518.8 g/mol ).[1][11] A prominent peak is often observed at m/z 259, which corresponds to the stable triphenylsilyl cation ([SiPh₃]⁺), resulting from the cleavage of the Si-Si bond.[1] Other fragment ions, such as [SiPh₂-H]⁺ at m/z 181, can also be observed.[1] The presence of the molecular ion and the characteristic fragmentation pattern provides strong evidence for the identity of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H, ¹³C, and ²⁹Si NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for its identification and characterization. Each technique offers a unique piece of the structural puzzle, and together they form a robust analytical workflow. The data and protocols presented in this guide are intended to equip researchers with the necessary information to confidently work with and characterize this important organosilicon compound.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information Contents.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- ResearchGate. (n.d.). a. 1 H-NMR spectrum of this compound (CDCl 3 ).

- National Institute of Standards and Technology. (n.d.). Disilane, hexaphenyl-. NIST Chemistry WebBook.

- ResearchGate. (n.d.). The 29 Si NMR chemical shifts of selected chemical species.

- Bernert, T., et al. (2014). Determination of the Crystal Structure of this compound from Powder Diffraction Data and Its Thermodynamic Properties. Crystal Growth & Design, 14(6), 2937-2942. [Link]

- Heidelberg University. (2022). Synthesis and Characterization of Silicon Polyoxolenes.

- National Institute of Standards and Technology. (n.d.). Hexaphenyldisiloxane. NIST Chemistry WebBook.

- University of Sheffield. (n.d.). ( 29 Si) Silicon NMR.

- Science and Education Publishing. (n.d.). Synthesis and Characterization of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction.

- Heine, T., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 1-7. [Link]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Gunter, M. J. (1990). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. The Journal of Physical Chemistry, 94(18), 7138-7146. [Link]

- Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.

- Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra.

- Man, P. (n.d.). 29Si NMR Some Practical Aspects.

- NFDI4Chem Search Service. (2023). mass spectrometry (MS).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0059810).

- Langmuir. (2006).

- UCLA. (n.d.). Introduction to IR Spectra. WebSpectra.

Sources

- 1. This compound | C36H30Si2 | CID 74059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pascal-man.com [pascal-man.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. gelest.com [gelest.com]

- 11. Disilane, hexaphenyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Thermal Properties and Stability of Hexaphenyldisilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaphenyldisilane (HPDS), a prominent organosilicon compound, is of significant interest across various scientific disciplines, including materials science and drug development, owing to its unique structural and chemical properties. This technical guide provides a comprehensive overview of the thermal properties and stability of this compound. It delves into the theoretical and practical aspects of its thermal behavior, supported by established analytical techniques. Furthermore, this guide outlines the compound's chemical stability, offering insights into its reactivity and best practices for handling and storage to ensure its integrity for research and development applications.

Introduction to this compound

This compound, with the chemical formula (C₆H₅)₃Si-Si(C₆H₅)₃, is a white crystalline solid characterized by a central silicon-silicon single bond sterically shielded by six phenyl groups. This unique molecular architecture imparts notable thermal and chemical stability to the molecule. Its applications are diverse, ranging from a precursor in the synthesis of silicon-containing polymers and materials with enhanced thermal properties to its use in organic synthesis. A thorough understanding of its thermal and chemical stability is paramount for its effective utilization and the development of robust applications.

Thermal Properties of this compound

The thermal properties of a compound are critical indicators of its behavior under the influence of heat. For this compound, these properties dictate its processing parameters and application limits in thermally demanding environments.

Physical and Thermal Data

A summary of the key physical and thermal properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₃₀Si₂ | [1] |

| Molecular Weight | 518.81 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 352-354 °C |

Experimental Determination of Thermal Properties

The thermal properties of this compound are experimentally determined using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[2][3] This allows for the determination of thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol for DSC Analysis of this compound:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

-

Data Analysis: The melting point is determined from the peak of the endothermic event on the resulting thermogram.

A typical DSC thermogram for a high-purity crystalline solid like this compound would show a sharp endothermic peak corresponding to its melting point.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is used to determine the thermal stability and decomposition profile of a material.

Experimental Protocol for TGA of this compound:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

-

Data Analysis: The onset of decomposition is identified as the temperature at which significant mass loss begins. The resulting TGA curve provides information on the decomposition stages and the amount of residual mass.

The thermal stability of polysilanes is influenced by their microstructure, with different architectures exhibiting varying rates of mass loss during pyrolysis.[5]

Thermal Stability and Decomposition

The thermal stability of this compound is a critical parameter for its application in high-temperature processes. Its decomposition is primarily governed by the cleavage of the covalent bonds within the molecule.

Decomposition Pathway

The thermal decomposition of polysilanes, including this compound, is generally initiated by the homolytic cleavage of the silicon-silicon (Si-Si) bond, which is typically the weakest bond in the molecule.[6][7] This is followed by the cleavage of silicon-carbon (Si-C) bonds at higher temperatures.

Primary Decomposition Step: (C₆H₅)₃Si-Si(C₆H₅)₃ → 2 (C₆H₅)₃Si•

The resulting triphenylsilyl radicals are highly reactive and can undergo a variety of subsequent reactions, including hydrogen abstraction and rearrangement, leading to the formation of a complex mixture of products. The phenyl substituents contribute to the thermal stability by sterically hindering the approach of reactive species to the Si-Si bond and by delocalizing radical electrons.

The following diagram illustrates the general workflow for assessing the thermal stability of a compound like this compound.

Caption: Experimental workflow for thermal analysis.

Chemical Stability and Reactivity

The chemical stability of this compound is influenced by its molecular structure, particularly the central Si-Si bond and the surrounding phenyl groups.

General Stability and Handling

This compound is a relatively stable compound under ambient conditions. However, to maintain its purity and integrity, proper handling and storage are essential.

Storage Recommendations:

-

Store in a tightly sealed container to protect from moisture and air.

-

Keep in a cool, dry, and well-ventilated area.

-

Avoid contact with strong oxidizing agents.

Reactivity of the Silicon-Silicon Bond

The Si-Si bond in this compound is the most reactive site in the molecule and is susceptible to cleavage by both electrophiles and nucleophiles.[6]

The Si-Si bond can be cleaved by strong electrophiles. For instance, reactions with halogens (e.g., Cl₂, Br₂) can lead to the formation of triphenylsilyl halides.

(C₆H₅)₃Si-Si(C₆H₅)₃ + X₂ → 2 (C₆H₅)₃SiX (where X = Cl, Br)

Strong nucleophiles, such as organolithium reagents and silyl anions, can also attack the silicon centers, leading to the cleavage of the Si-Si bond.[6][8] This reactivity is a key aspect of the anionic polymerization of silanes.

(C₆H₅)₃Si-Si(C₆H₅)₃ + R-Li → (C₆H₅)₃Si-R + (C₆H₅)₃Si-Li

The following diagram illustrates the key reactive sites of this compound.

Caption: Reactivity sites of this compound.

Conclusion

This compound exhibits high thermal stability, attributed to its robust molecular structure. Its thermal decomposition is primarily initiated by the cleavage of the Si-Si bond. The compound's reactivity is also centered around this bond, which is susceptible to attack by both strong electrophiles and nucleophiles. A comprehensive understanding of these thermal and chemical properties is crucial for leveraging this compound in the development of advanced materials and in synthetic chemistry. The experimental protocols and stability data presented in this guide provide a foundational framework for researchers and professionals working with this versatile organosilicon compound.

References

- Synthesis and Characteriz

- Differential scanning calorimetry of the reaction between silicone...

- Solid-solid phase transitions determined by differential scanning calorimetry. III. Organosilicon compounds. Inorganic Chemistry.

- This compound. PubChem.

- Thermal decomposition studies of the polyhedral oligomeric silsesquioxane, POSSh, and when it is impregn

- Low-Temperature Differential Scanning Calorimetry of Polysiloxanes. DTIC.

- Polysilane. Wikipedia.

- Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. MDPI.

- Catalytic Generation of Silicon Nucleophiles. Wiley-VCH.

- Nucleophilic Substitution at Silicon (SN2@Si) via a Central Reaction Barrier.

- Thermal Characterization of Silicone. NETZSCH Analyzing & Testing.

- Polysilane Polymers. University of Illinois.

- Differential Scanning Calorimeter. Duke University.

- Double-Decker-Shaped Polyhedral Silsesquioxanes Reinforced Epoxy/Bismaleimide Hybrids Fe

- Electrophilic Activation of S-Si Reagents by Silylium Ions for Their Regio- and Diastereoselective Addition Across C-C Multiple Bonds. PubMed.

- Borane-catalysed postpolymerisation modification of the Si-H bonds in poly(phenylsilane). Dalton Transactions.

- Thermogravimetric Analysis (TGA). ARDL.

- Effect of polycyclosilane microstructure on thermal properties. The Royal Society of Chemistry.

- Silsesquioxane. Wikipedia.

- Effects of Bio-Based Polyelectrolyte Complex on Thermal Stability, Flammability, and Mechanical Properties Performance Utiliz

- Silesquiozanes. 2. Polysilsesquioxanes.

- Thermal stability of p‐phenylene sulphide polymers.

- Long-Term Thermal Stabiliz

- Thermal Stability and Decomposition Mechanism of Poly(alkylene succin

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Polysilane - Wikipedia [en.wikipedia.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

Hexaphenyldisilane: A Comprehensive Technical Guide to its Photophysical and Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the photophysical and electronic properties of hexaphenyldisilane (HPDS), a molecule of significant interest in materials science and organic electronics. Drawing upon a synthesis of theoretical principles and analogous experimental findings for related organosilicon compounds, this document will elucidate the fundamental characteristics of HPDS, offering valuable insights for its application in advanced technologies.

Introduction: The Unique Position of this compound

This compound, with the chemical formula C36H30Si2, is an organosilicon compound featuring a silicon-silicon (Si-Si) single bond with six phenyl group substituents.[1] This structure imparts a unique combination of steric bulk and electronic features, leading to notable thermal stability and reactivity. While its primary applications have been in materials science, including the synthesis of silicon-based polymers and as a precursor for semiconductor manufacturing, its intrinsic photophysical and electronic properties are a subject of growing academic and industrial interest.

This guide will delve into the core electronic structure of HPDS, predict its photophysical behavior based on established principles and computational studies, and outline the experimental methodologies required to validate these properties.

Molecular Structure and Conformation

The foundational understanding of this compound's properties begins with its three-dimensional structure. The molecule consists of two triphenylsilyl (Si(C6H5)3) units linked by a Si-Si bond.[1] The six phenyl rings are not planar with respect to the Si-Si bond axis but are arranged in a propeller-like fashion around each silicon atom. This steric crowding significantly influences the molecule's conformational flexibility and, consequently, its electronic and photophysical behavior.

The crystal structure of this compound has been determined to be orthorhombic.[2][3] Computational studies suggest that in the gas phase, the phenyl moieties are arranged in an off-set T-shape manner, with CH−π interactions between the phenyl groups of the two silyl units contributing to the molecule's stability.[4]

Caption: Ball-and-stick representation of the this compound molecule.

Electronic Properties: The Role of Sigma (σ) and Pi (π) Orbitals

The electronic properties of this compound are governed by the interplay between the σ-electrons of the Si-Si bond and the π-electrons of the phenyl rings.

The Si-Si σ Bond and σ-Conjugation

Unlike carbon-carbon single bonds, silicon-silicon single bonds have a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is a manifestation of σ-conjugation , where the σ-electrons are delocalized along the silicon backbone. This delocalization leads to absorption in the ultraviolet (UV) region of the electromagnetic spectrum.

Interaction with Phenyl π-Systems

The phenyl groups attached to the silicon atoms introduce a π-electron system that can interact with the Si-Si σ-bond. This interaction, often termed σ-π mixing or hyperconjugation , can lead to a further lowering of the HOMO-LUMO gap and a red-shift in the absorption spectrum compared to unsubstituted disilanes.[5] The extent of this mixing is highly dependent on the dihedral angle between the phenyl rings and the Si-Si bond, highlighting the importance of molecular conformation.

Caption: Potential electronic transitions in this compound.

Predicted Photophysical Properties

UV-Visible Absorption

This compound is expected to exhibit absorption in the UV region. The primary absorption bands would likely correspond to:

-

σ → σ* transitions: Originating from the Si-Si bond, these transitions are characteristic of polysilanes.

-

π → π* transitions: Associated with the phenyl rings. The presence of multiple phenyl groups will likely lead to broad and intense absorption bands.

The σ-π mixing is expected to cause a bathochromic (red) shift in the absorption maxima compared to benzene and simple disilanes. The exact position and intensity of these bands will be sensitive to the solvent polarity and the conformational flexibility of the molecule.

| Predicted Transition | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Notes |

| σ → σ | 230 - 280 | Moderate | Sensitive to Si-Si bond length and conformation. |

| π → π | 250 - 300 | High | Characteristic of the phenyl chromophores. |

Fluorescence Emission

Upon photoexcitation, this compound is expected to exhibit fluorescence. The emission properties will be dictated by the nature of the lowest excited singlet state (S1).

-

Emission Wavelength: The emission is likely to be in the near-UV or blue region of the spectrum, originating from the relaxation of the excited electron from the LUMO to the HOMO. The emission wavelength will be red-shifted compared to the absorption maximum (Stokes shift).

-

Quantum Yield: The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is difficult to predict without experimental data. It will be influenced by non-radiative decay pathways, such as internal conversion and intersystem crossing, which are sensitive to molecular vibrations and conformational changes.

-

Excited State Lifetime: The excited-state lifetime (τ) of the S1 state is also an important parameter. For similar aromatic organosilicon compounds, lifetimes are typically in the nanosecond range.

Experimental Methodologies for Characterization

To empirically determine the photophysical and electronic properties of this compound, a suite of spectroscopic and computational techniques should be employed.

Synthesis and Purification

The first critical step is to obtain high-purity this compound. While commercially available, its purity should be verified using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR to confirm the molecular structure and identify any impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.

UV-Visible Absorption Spectroscopy

Protocol:

-

Prepare a series of dilute solutions of this compound in a suitable, transparent solvent (e.g., cyclohexane, tetrahydrofuran).

-

Use a dual-beam UV-Vis spectrophotometer to record the absorption spectra over a range of approximately 200-800 nm.

-

The solvent will be used as a reference.

-

Determine the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Causality: This experiment directly probes the electronic transitions within the molecule. The choice of solvent is crucial as it can influence the position of the absorption bands. Non-polar solvents like cyclohexane are often preferred to minimize solvent-solute interactions and observe the intrinsic electronic properties.

Fluorescence Spectroscopy

Protocol:

-

Using the same solutions prepared for UV-Vis absorption, excite the sample at its λmax using a spectrofluorometer.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Determine the wavelength of maximum emission (λem).

-

Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

-

Measure the fluorescence lifetime using time-correlated single-photon counting (TCSPC).

Causality: This technique provides information about the emissive properties of the molecule from its lowest excited singlet state. The quantum yield and lifetime measurements are essential for understanding the efficiency of light emission and the dynamics of the excited state.

Caption: A typical experimental and computational workflow for characterizing this compound.

Computational Chemistry

Protocol:

-

Perform geometry optimization of the ground state of this compound using Density Functional Theory (DFT) with an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Calculate the energies of the molecular orbitals (HOMO, LUMO) to estimate the electronic band gap.

-

Use Time-Dependent DFT (TD-DFT) to simulate the electronic absorption spectrum and predict the energies and oscillator strengths of the electronic transitions.

-

Model the potential energy surfaces of the excited states to understand the deactivation pathways.

Causality: Computational modeling provides a theoretical framework to understand and interpret the experimental results. DFT and TD-DFT are powerful tools for predicting the electronic structure and spectroscopic properties of molecules, offering insights that may be difficult to obtain experimentally.

Potential Applications and Future Directions

The unique electronic structure of this compound suggests its potential for use in various organic electronic applications:

-

Host material for phosphorescent organic light-emitting diodes (OLEDs): The high triplet energy that can be inferred from its wide HOMO-LUMO gap could make it a suitable host for phosphorescent emitters.

-

Charge transport layers: The potential for σ-delocalization suggests that it could be explored for charge transport applications in electronic devices.

-

Photostabilizers: The Si-Si bond is known to be susceptible to photodissociation, a property that could be harnessed in specific applications.

Future research should focus on obtaining detailed experimental photophysical data for this compound and its derivatives. Understanding the structure-property relationships will be key to designing new materials with tailored optoelectronic properties for advanced applications.

Conclusion

This compound stands as a molecule with intriguing, yet underexplored, photophysical and electronic properties. Its unique structure, characterized by a Si-Si σ-bond and multiple phenyl π-systems, suggests a rich photochemistry governed by σ-π conjugation. While experimental data remains scarce, theoretical predictions and analogies to related compounds provide a strong foundation for future investigations. The systematic application of the experimental and computational methodologies outlined in this guide will be instrumental in unlocking the full potential of this compound in the realm of materials science and organic electronics.

References

- Hexaphenylditetrels – When Longer Bonds Provide Higher Stability - PMC. (2021, August 6).

- This compound - Chem-Impex. (n.d.).

- Single chain spectroscopy of conformational dependence of conjugated polymer photophysics - PMC. (n.d.).

- This compound | C36H30Si2 | CID 74059 - PubChem. (n.d.).

- This compound - ChemBK. (2024, April 10).

- HYPERCONJUGATION | Sigma electrons in conjugation | Basic organic chemistry. (2020, May 31).

- Determination of the Crystal Structure of this compound from Powder Diffraction Data and Its Thermodynamic Properties - ACS Publications. (n.d.).

Sources

- 1. qcri.or.jp [qcri.or.jp]

- 2. reddit.com [reddit.com]

- 3. The effect of photocatalyst excited state lifetime on the rate of photoredox catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C36H30Si2 | CID 74059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Forging the Silicon-Silicon Bond: A Historical Guide to the Early Synthetic Routes of Hexaphenyldisilane

Introduction: The Dawn of Organosilicon Chemistry and the Significance of Hexaphenyldisilane

In the annals of chemical history, the synthesis of compounds featuring a direct bond between two silicon atoms marks a pivotal moment in the birth of organosilicon chemistry. Among these, this compound, with its six phenyl groups enveloping a Si-Si core, stands as a testament to the early explorations of this fascinating field. Its synthesis was not merely a chemical curiosity but a foundational step that paved the way for the development of polysilanes and other silicon-based polymers, which are now integral to a wide array of advanced materials and electronic applications.[1] This technical guide delves into the seminal early synthetic routes to this compound, offering a detailed examination of the experimental methodologies and the chemical reasoning that guided the pioneers of organosilicon chemistry. We will journey back to the late 19th and early 20th centuries to uncover the ingenuity and perseverance of chemists like A. Polis, Frederic Kipping, and others who first forged this remarkable molecule.

The Pioneering Synthesis: Wurtz-Fittig Type Coupling

The earliest successful approaches to constructing the Si-Si bond in this compound drew inspiration from the well-established Wurtz and Wurtz-Fittig reactions in organic chemistry, which utilize alkali metals to couple alkyl and aryl halides.[2] The application of this methodology to silicon halides was a logical, yet challenging, extension.

Conceptual Framework: The Reductive Coupling of Triorganosilyl Halides

The core principle behind the Wurtz-Fittig approach to this compound synthesis is the reductive coupling of a triphenylsilyl halide, typically triphenylsilyl chloride (Ph₃SiCl), using an alkali metal, most commonly sodium. The reaction can be conceptualized as follows:

Reaction: 2 Ph₃SiCl + 2 Na → Ph₃Si-SiPh₃ + 2 NaCl

This seemingly straightforward reaction is mechanistically complex, with early proposals suggesting the formation of radical intermediates or organosodium species.[2] The highly reactive nature of the alkali metal necessitates the use of an anhydrous, inert solvent, such as dry ether or benzene, to prevent quenching of the reactive intermediates.

Diagram of the Wurtz-Fittig Synthesis of this compound

Caption: Wurtz-Fittig type synthesis of this compound.

Early Experimental Protocols: A Glimpse into the Past

Reconstructing the exact experimental procedures from over a century ago requires careful examination of the original literature. The following protocols are based on the pioneering work of early researchers in the field.

Polis's Precursor Work (1886): The First Hint

While not a direct synthesis of this compound, the work of A. Polis in 1886 is a crucial starting point. In his paper "Ueber aromatische Siliciumverbindungen" (On Aromatic Silicon Compounds) published in Berichte der deutschen chemischen Gesellschaft, Polis described the reaction of silicon tetrachloride with chlorobenzene and sodium. Although his primary focus was on tetraphenylsilane, his experiments laid the groundwork for using sodium in the formation of silicon-carbon bonds and hinted at the possibility of Si-Si coupling as a side reaction.

Frederic Kipping's Contributions (Early 1900s): A Systematic Approach

Frederic Kipping, a towering figure in the history of organosilicon chemistry, conducted extensive research on the synthesis and reactions of organosilicon compounds. In a series of papers published in the Journal of the Chemical Society, he and his colleagues detailed the use of the Wurtz reaction for the synthesis of various organosilanes.

Representative Experimental Protocol (Conceptual Reconstruction based on Kipping's work):

-

Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is assembled. All glassware must be rigorously dried to exclude moisture.

-

Reagents:

-

Triphenylsilyl chloride (Ph₃SiCl)

-

Sodium metal (finely divided or as a wire)

-

Anhydrous solvent (e.g., dry benzene or diethyl ether)

-

-

Procedure:

-

The flask is charged with the anhydrous solvent and the sodium metal under an inert atmosphere (e.g., nitrogen or hydrogen).

-

A solution of triphenylsilyl chloride in the same anhydrous solvent is placed in the dropping funnel.

-

The reaction mixture is heated to reflux with vigorous stirring.

-

The triphenylsilyl chloride solution is added dropwise to the refluxing mixture over a period of several hours.

-

After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete reaction.

-

The reaction mixture is then cooled, and the excess sodium is carefully quenched (e.g., with ethanol).

-

The resulting mixture is filtered to remove sodium chloride and any unreacted sodium.

-

The solvent is removed from the filtrate by distillation.

-

The solid residue is then purified by recrystallization from a suitable solvent (e.g., benzene or xylene) to yield crystalline this compound.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and the exclusion of atmospheric moisture are critical. Sodium reacts violently with water, and any moisture would consume the sodium and hydrolyze the triphenylsilyl chloride, preventing the desired coupling reaction.

-

Inert Atmosphere: An inert atmosphere prevents the oxidation of the highly reactive sodium metal and any organosodium intermediates that may form.

-

Reflux Conditions: Heating the reaction to reflux increases the reaction rate and helps to maintain the sodium in a molten or highly reactive state, facilitating the reaction with the silyl halide.

-

Vigorous Stirring: Stirring ensures efficient mixing of the reactants, particularly the heterogeneous mixture of solid sodium and the solution of triphenylsilyl chloride.

Quantitative Data from Early Syntheses

Obtaining precise and consistent yield data from the very early literature is challenging due to variations in experimental techniques and reporting standards. However, a general trend of modest to good yields for the Wurtz-type synthesis can be observed in later, more refined procedures.

| Precursor | Coupling Agent | Solvent | Temperature | Reported Yield | Reference |

| Triphenylsilyl chloride | Sodium | Benzene | Reflux | Moderate | Conceptual reconstruction based on early reports |

| Triphenylsilyl chloride | Sodium | Xylene | Reflux | Good | Later improvements on the Wurtz method |

Evolution of the Synthesis: Later Refinements

While the Wurtz-Fittig type reaction was the foundational method, it was often plagued by side reactions and difficulties in controlling the reaction. Later researchers sought to improve upon this pioneering work.

The Use of Pre-formed Organosodium Reagents

A significant advancement involved the pre-formation of a triphenylsilyl-sodium species (Ph₃SiNa), which could then be reacted with a second equivalent of triphenylsilyl chloride. This two-step approach offered better control over the reaction.

Reaction Pathway:

-

Ph₃SiCl + 2 Na → Ph₃SiNa + NaCl

-

Ph₃SiNa + Ph₃SiCl → Ph₃Si-SiPh₃ + NaCl

Diagram of the Two-Step Synthesis via Triphenylsilylsodium

Caption: Two-step synthesis of this compound.

This method, while more controlled, still required the handling of highly reactive organosodium compounds.

Conclusion: A Legacy of Innovation

The early synthetic routes to this compound, primarily centered around the Wurtz-Fittig type reaction, represent a cornerstone of organosilicon chemistry. The pioneering work of chemists in the late 19th and early 20th centuries, through their meticulous and often challenging experimental work, not only provided the first access to this intriguing molecule but also laid the fundamental groundwork for the vast and versatile field of silicon chemistry that we know today. These early explorations into the formation of the silicon-silicon bond are a powerful reminder of the enduring spirit of scientific inquiry and the incremental nature of chemical discovery.

References

- Polis, A. (1886). Ueber aromatische Siliciumverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 1012-1024. [Link]

- Kipping, F. S., & Lloyd, L. L. (1901). XLVII.—Organic derivatives of silicon. Triphenylsilicol and alkyloxysilicon chlorides. Journal of the Chemical Society, Transactions, 79, 449-459. [Link]

- Wurtz–Fittig reaction. In Wikipedia.

- Wurtz-Fittig Reaction. (n.d.). Organic Chemistry Portal.

- Wurtz–Fittig reaction. (2021, December 20). In L.S.College, Muzaffarpur.

Sources

Quantum Chemical Calculations on Hexaphenyldisilane: A Technical Guide for Researchers

Introduction: The Enduring Intrigue of Hexaphenyldisilane

This compound, a molecule where two silicon atoms are each bonded to three phenyl rings, stands as a cornerstone in organosilicon chemistry. Its sterically crowded yet symmetric structure presents a fascinating case study for understanding the nuances of bonding, electronic properties, and conformational dynamics in larger, non-planar aromatic systems. For researchers in materials science and drug development, understanding the fundamental properties of such organosilicon scaffolds is paramount. These molecules can serve as building blocks for novel polymers with unique photophysical properties or as frameworks for bioactive compounds where the silicon atom modulates lipophilicity and metabolic stability.

This in-depth technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, ensuring a robust and reproducible computational workflow. The protocols outlined herein are designed to be self-validating, grounding theoretical predictions in experimental observables to foster a high degree of confidence in the generated data.

Theoretical Foundations: Selecting the Right Tools for the Task